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molecular formula C8H17Br B8744571 2-Bromo-4-methylheptane CAS No. 61764-96-3

2-Bromo-4-methylheptane

Cat. No. B8744571
M. Wt: 193.12 g/mol
InChI Key: SIEPDMVJPWFZTQ-UHFFFAOYSA-N
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Patent
US05296220

Procedure details

17.50 g (0.135 mol) of 4-methylheptan-2-ol (3) was treated with PBr3 (13.48 g, 0.050 mol) as described above in the manufacture of 2-bromopentane (2). The product was purified by distillation at 165°-185° C. to yield 2-bromo-4methylheptane (4).
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH2:3][CH:4](O)[CH3:5].P(Br)(Br)[Br:11].BrC(CCC)C>>[Br:11][CH:4]([CH2:3][CH:2]([CH3:1])[CH2:7][CH2:8][CH3:9])[CH3:5]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
CC(CC(C)O)CCC
Name
Quantity
13.48 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation at 165°-185° C.

Outcomes

Product
Name
Type
product
Smiles
BrC(C)CC(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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